N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine
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Description
Synthesis Analysis
The synthesis of similar compounds involves various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The InChI code for a similar compound, (1-ethyl-2-piperidinyl)methanol, is1S/C8H17NO/c1-2-9-6-4-3-5-8(9)7-10/h8,10H,2-7H2,1H3
. This provides a representation of the molecule’s structure.
Scientific Research Applications
Synthesis and Chemical Properties
- N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary pathogens, illustrates the role of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine derivatives in pharmaceutical synthesis. The process involved asymmetric Michael addition and stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Applications in Organic Chemistry
- The formation of mixed aggregates with lithiated (S)-N-ethyl-3-methyl-1-(triisopropylsilyloxy)butan-2-amine, derived from (S)-valinol and cyclopentyllithium, showcases the use of similar compounds in organic chemistry. These aggregates have a ladder structure and are significant in solution state structures (Su, Hopson, & Williard, 2013).
Role in Catalysis and Material Science
- The development of reusable cobalt oxide nanoparticles for the synthesis of N-Methyl- and N-alkylamines, which are vital in life-science molecules, points to the potential of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine related compounds in catalytic processes (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).
- Functionalization of zeolite Y with amine compounds for enhanced catalyst lifetime in transesterification reactions demonstrates another application in material science and catalysis (Samerjit, Kongparakul, Reubroycharoen, Guan, & Samart, 2016).
Pharmaceutical and Biomedical Applications
- The dual inhibition of cholinesterase and monoamine oxidase by compounds like N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine highlights the pharmaceutical significance of these compounds (Bautista-Aguilera, Samadi, Chioua, Nikolić, Filipic, Agbaba, Soriano, de Andrés, Rodríguez-Franco, Alcaro, Ramsay, Ortuso, Yáñez, & Marco-Contelles, 2014).
properties
IUPAC Name |
N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-5-9-13-11-12-8-6-7-10-14(12)4-2/h12-13H,3-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJIFEFJIHZQGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1CCCCN1CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592172 |
Source
|
Record name | N-[(1-Ethylpiperidin-2-yl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine | |
CAS RN |
901586-15-0 |
Source
|
Record name | N-[(1-Ethylpiperidin-2-yl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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